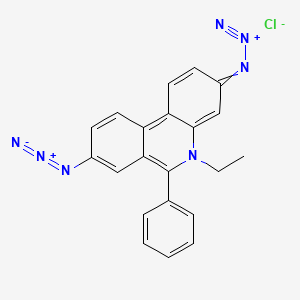

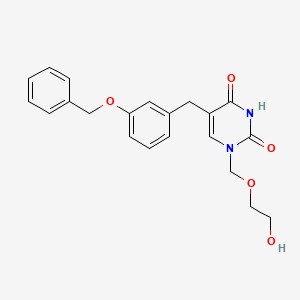

3,8-Diazido-5-ethyl-6-phenylphenanthridinium chloride

Descripción general

Descripción

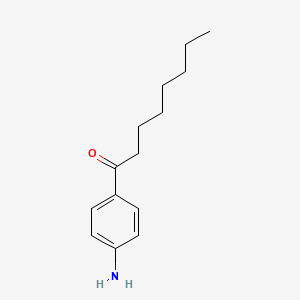

“3,8-Diazido-5-ethyl-6-phenylphenanthridinium chloride” is a chemical compound. However, there is limited information available about this specific compound. It seems to be closely related to “3,8-Diamino-5-ethyl-6-phenylphenanthridinium bromide”, also known as Ethidium bromide12. Ethidium bromide is a well-known and widely used fluorescent dye in biotechnology research3.

Synthesis Analysis

The synthesis of “3,8-Diazido-5-ethyl-6-phenylphenanthridinium chloride” is not explicitly mentioned in the available resources. However, related compounds such as “3,8-Diamino-6-phenylphenanthridine” have been used in the synthesis of rigid polyamides4.Molecular Structure Analysis

The molecular structure of “3,8-Diazido-5-ethyl-6-phenylphenanthridinium chloride” is not directly available. However, the molecular formula for a related compound, “3,8-Diamino-5-ethyl-6-phenylphenanthridinium bromide”, is C21H20BrN312.Chemical Reactions Analysis

The specific chemical reactions involving “3,8-Diazido-5-ethyl-6-phenylphenanthridinium chloride” are not detailed in the available resources. However, Ethidium bromide, a related compound, is known to intercalate double-stranded DNA and RNA1.Physical And Chemical Properties Analysis

The physical and chemical properties of “3,8-Diazido-5-ethyl-6-phenylphenanthridinium chloride” are not directly available. However, Ethidium bromide, a related compound, is a red to purple powder with a molecular weight of 394.3 and a melting point of 255-266°C with decomposition3.Aplicaciones Científicas De Investigación

Binding Studies and Nucleic Acids Interaction

- The compound's interaction with DNA, particularly its binding properties, was explored in comparative studies with ethidium bromide and its analogues. It was found that 3,8-Diazido-5-ethyl-6-phenylphenanthridinium chloride binds to nucleic acids differently than its monoazide counterpart and ethidium bromide. This difference suggests potential applications in probing DNA binding sites and understanding the interaction dynamics of similar compounds (Garland et al., 1980).

Photoreactive Labeling and Drug Analysis

- Another application of the compound lies in photoaffinity labeling. It was used to create antibodies for drug analogs, demonstrating its utility in detecting and identifying drug adducts, especially in parasitic treatment scenarios (Omholt et al., 1993).

Cell Growth and Mitochondrial Studies

- In studies involving yeast cells, the compound, upon photolysis, forms covalent adducts with both mitochondrial and nuclear DNA. The research emphasized the distinct removal of drug molecules from mitochondrial DNA through extensive degradation, unlike those attached to nuclear DNA. This highlights its potential role in studying cellular growth and DNA interactions (Fukunaga & Yielding, 1979).

Cross-linking Nucleic Acids

- The compound was found effective in cross-linking double-helical nucleic acids, with a noted efficiency of around 30% for DNA, RNA, and DNA-RNA hybrids. This property can be instrumental in studying nucleic acid structures and interactions (Woolley & Dohrmann, 1983).

Development and Validation of Analytical Methods

- 3,8-Diazido-5-ethyl-6-phenylphenanthridinium chloride also plays a role in the development and validation of analytical methods, such as in the control of potentially counterfeit isometamidium products, illustrating its importance in quality control and pharmaceutical analysis (Schad et al., 2008).

Safety And Hazards

The safety and hazards of “3,8-Diazido-5-ethyl-6-phenylphenanthridinium chloride” are not directly available. However, Ethidium bromide, a related compound, is known to be a mutagenic compound3.

Direcciones Futuras

The future directions for “3,8-Diazido-5-ethyl-6-phenylphenanthridinium chloride” are not directly available. However, it’s worth noting that new chemicals are continually being investigated for their potential uses and effects5.

Please note that the information provided is based on the available resources and may not be fully accurate or complete due to the limited information specifically on “3,8-Diazido-5-ethyl-6-phenylphenanthridinium chloride”. For more detailed and accurate information, further research and consultation with a chemical expert is recommended.

Propiedades

IUPAC Name |

8-azido-3-diazonioimino-5-ethyl-6-phenylphenanthridine;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H16N7.ClH/c1-2-28-20-13-16(25-27-23)9-11-18(20)17-10-8-15(24-26-22)12-19(17)21(28)14-6-4-3-5-7-14;/h3-13H,2H2,1H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCWUSKHCRBDCBY-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=CC(=N[N+]#N)C=CC2=C3C=CC(=CC3=C1C4=CC=CC=C4)N=[N+]=[N-].[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H16ClN7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

67620-23-9 (Parent) | |

| Record name | Phenanthridinium, 3,8-diazido-5-ethyl-6-phenyl-, chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065282362 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID90983898 | |

| Record name | 3-(8-Azido-5-ethyl-6-phenylphenanthridin-3(5H)-ylidene)triaz-1-yn-2-ium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90983898 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

401.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,8-Diazido-5-ethyl-6-phenylphenanthridinium chloride | |

CAS RN |

65282-36-2 | |

| Record name | Phenanthridinium, 3,8-diazido-5-ethyl-6-phenyl-, chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065282362 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-(8-Azido-5-ethyl-6-phenylphenanthridin-3(5H)-ylidene)triaz-1-yn-2-ium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90983898 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

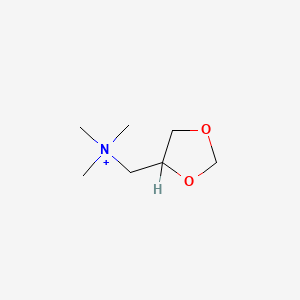

![6,7-dimethoxy-3-[(5R)-4-methoxy-6-methyl-7,8-dihydro-5H-[1,3]dioxolo[4,5-g]isoquinolin-5-yl]-3H-isobenzofuran-1-one](/img/structure/B1215656.png)